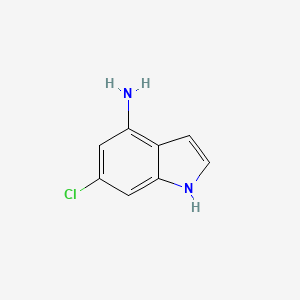

6-chloro-1H-indol-4-amine

Overview

Description

6-Chloro-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the 6th position and an amino group at the 4th position of the indole ring, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indol-4-amine typically involves the chlorination of indole derivatives followed by amination. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole core . The chlorination step can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation reagents like N-chlorosuccinimide (NCS) or bromine (Br2) are used for introducing halogens.

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that 6-chloro-1H-indol-4-amine derivatives exhibit potent anticancer properties. A study synthesized twelve derivatives of 3-substituted-6-chloroindoles and tested their growth inhibitory effects on various cancer cell lines, including colorectal and lung cancer cells. The compounds were evaluated for their ability to induce p53 nuclear translocation and inhibit murine double minute proteins MDM2 and MDM4, which are crucial in tumor suppression. Among these, one derivative demonstrated selective inhibition of growth in p53-positive cells, highlighting its potential as a targeted cancer therapy .

| Compound | Cell Line Tested | Growth Inhibition (%) | Selectivity |

|---|---|---|---|

| 5a | HCT116 (p53 +) | 85 | High |

| 5b | SW480 (p53 -) | 30 | Low |

Neuroprotective Effects

The compound is also being explored for its neuroprotective properties. Indole derivatives have been implicated in the modulation of neuroinflammation and neuronal survival pathways. A recent study demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in treating neurodegenerative diseases .

Antiviral Properties

This compound has shown promise as an antiviral agent. Research indicates that indole derivatives can interfere with viral replication mechanisms. In a specific study, derivatives of this compound were synthesized and evaluated against various viruses, demonstrating significant inhibition of viral replication .

| Derivative | Virus Tested | IC50 (µM) |

|---|---|---|

| Compound A | Influenza A | 7.53 |

| Compound B | Herpes Simplex Virus | 10.25 |

Biological Studies

The biological applications of this compound extend to its role in cellular signaling pathways. It has been found to influence key signaling molecules involved in cell proliferation and apoptosis, making it a valuable tool for studying cellular processes .

Gene Expression Modulation

The compound's interaction with transcription factors can lead to alterations in gene expression profiles, impacting various cellular functions and metabolic pathways . This property is particularly useful in understanding the molecular mechanisms underlying diseases.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of a novel derivative of this compound on several cancer cell lines resistant to standard therapies. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a new therapeutic option for resistant cancer types .

Case Study 2: Antiviral Mechanism

In another investigation, researchers focused on the antiviral activity of this compound against influenza viruses. The study highlighted structural modifications that enhanced its potency, providing insights into the design of more effective antiviral agents .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Comparison: 6-Chloro-1H-indol-4-amine is unique due to the presence of the chlorine atom and amino group, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Biological Activity

6-Chloro-1H-indol-4-amine is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and an amino group, contributing to its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Target Interactions

This compound interacts with various biological targets, particularly enzymes and receptors. Its structural similarity to natural indole derivatives allows it to bind with high affinity to multiple receptors, leading to significant biological effects such as:

- Antiviral Activity : The compound has shown promise against various viral infections.

- Anticancer Properties : It exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Effects : The compound demonstrates activity against both gram-positive bacteria and mycobacteria, suggesting its utility in treating infections caused by resistant strains.

Biochemical Pathways

The biochemical properties of this compound play a crucial role in its biological activities:

- Cell Signaling : The compound modulates various cell signaling pathways, influencing processes such as gene expression and cellular metabolism.

- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity.

- Gene Regulation : By interacting with transcription factors, this compound can alter the transcriptional activity of target genes, impacting cellular functions such as proliferation and apoptosis.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. For instance:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its mechanism as an anticancer drug .

- Biochemical Stability : Laboratory studies indicate that this compound remains stable under standard conditions but may degrade over time or under extreme conditions (e.g., high temperature or pH extremes), which could affect its long-term efficacy.

Comparative Analysis

To better understand the unique properties of 6-chloro-1H-indol-4-amines compared to other indole derivatives, the following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| 6-Chloro-1H-indol-4-amino | High | Moderate | Potential enzyme inhibitor |

| Indole-3-acetic acid | Low | None | Plant growth regulator |

| Tryptophan | None | None | Precursor to serotonin |

| Indole-3-carbinol | Moderate | High | Antioxidant properties |

Case Studies

Several case studies have documented the effects of 6-chloro-1H-indol-4-amino:

- Study on Antibacterial Efficacy : A recent study compared the antibacterial activity of various indole derivatives, including 6-chloro-1H-indol-4-amino. Results indicated that this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic profiles of several compounds on cancer cell lines. 6-chloro-1H-indol-4-amino demonstrated significant cytotoxicity at submicromolar concentrations, suggesting its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-chloro-1H-indol-4-amine, and how can reaction conditions be optimized?

- Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized indole scaffolds. Optimization includes testing catalysts (e.g., Pd(OAc)₂ with Xantphos), solvent polarity (DMF or toluene), and temperature (80–120°C). Post-synthesis, purity should be confirmed via HPLC (>95%) and NMR (¹H/¹³C) to detect regioisomeric impurities. For structural validation, X-ray crystallography using SHELX software is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the indole backbone and substituent positions (e.g., NH proton at δ 10–12 ppm, aromatic protons).

- HRMS : For molecular weight validation (expected [M+H]⁺ at m/z 167.05).

- FT-IR : To identify N-H stretches (~3400 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in regiochemistry; SHELXL refinement ensures precise bond-length/angle analysis .

Q. How does the chloro-amine substitution pattern affect the compound’s solubility and stability?

- Answer : The electron-withdrawing Cl at position 6 reduces solubility in polar solvents (e.g., water) but enhances stability against oxidation. The amine at position 4 allows for salt formation (e.g., HCl salts) to improve aqueous solubility. Stability studies under varying pH (1–13) and temperatures (25–60°C) are critical; use UV-Vis spectroscopy to monitor degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-6 chloro group’s σ* orbital (LUMO+1) is susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine activation energies for reaction optimization .

Q. What strategies address contradictory biological activity data for this compound derivatives in antimicrobial assays?

- Answer : Discrepancies may arise from:

- Purity : Impurities >2% can skew results; validate via LC-MS.

- Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1%).

- Structural analogs : Compare with 5-chloro-1H-indol-6-amine (CAS 873055-23-3) to isolate substituent effects .

Replicate studies in triplicate and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how can they be mitigated?

- Answer : Challenges include:

- Disorder in the indole ring : Use low-temperature (100 K) data collection to reduce thermal motion.

- Twinned crystals : Apply SHELXD for structure solution and Olex2 for refinement.

- Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis clarifies NH∙∙∙Cl interactions .

Q. Key Notes

Properties

IUPAC Name |

6-chloro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQESCKJRCSIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591872 | |

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431046-15-0 | |

| Record name | 6-Chloro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.